molecular formula C18H14F4N2O B11663881 2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine

2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine

Cat. No.: B11663881
M. Wt: 350.3 g/mol
InChI Key: LMRGYWXXCXLVCM-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a methoxyphenyl group and a tetrafluoroethyl group, which may impart unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine typically involves the following steps:

    Formation of the Benzodiazepine Core: The core benzodiazepine structure is synthesized through a condensation reaction between an o-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Tetrafluoroethyl Group: The tetrafluoroethyl group is incorporated through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the benzodiazepine core, potentially converting it to a dihydrobenzodiazepine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzodiazepine derivatives.

    Substitution: Halogenated, alkylated, or nitrated benzodiazepine derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine likely involves binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The presence of the methoxyphenyl and tetrafluoroethyl groups may influence the binding affinity and selectivity for different receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Alprazolam: Known for its use in the treatment of anxiety and panic disorders.

Uniqueness

2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine is unique due to the presence of the tetrafluoroethyl group, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This could result in differences in potency, duration of action, and side effect profile.

Properties

Molecular Formula

C18H14F4N2O

Molecular Weight

350.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine

InChI

InChI=1S/C18H14F4N2O/c1-25-12-8-6-11(7-9-12)15-10-16(18(21,22)17(19)20)24-14-5-3-2-4-13(14)23-15/h2-9,17H,10H2,1H3

InChI Key

LMRGYWXXCXLVCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C(C(F)F)(F)F

Origin of Product

United States

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